molecular formula C7H8O3 B062958 2-(2-Hydroxyethyl)furan-3-carbaldehyde CAS No. 162337-82-8

2-(2-Hydroxyethyl)furan-3-carbaldehyde

Cat. No.: B062958
CAS No.: 162337-82-8
M. Wt: 140.14 g/mol
InChI Key: ZQXAMECFZAFWQD-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethyl)furan-3-carbaldehyde is a furan derivative chemical reagent of interest in organic synthesis and materials science . It features both an aldehyde and a hydroxyethyl functional group on its furan ring, making it a versatile heterocyclic building block for the development of more complex molecular structures . While specific studies on this compound are limited, its structural features suggest significant potential. Furan-carbaldehyde derivatives are widely employed as precursors in synthesizing ligands for metal complexes, which are investigated for their biological activities, including as potential anticancer agents . Furthermore, furan-based molecules are key intermediates in developing sustainable polymers and bio-based materials, as they can be derived from renewable resources like sugars . The reactive aldehyde group can undergo condensation reactions, such as the formation of Schiff bases, while the hydroxyl group allows for further functionalization . Researchers may explore its application in creating novel pharmaceuticals, functional materials, or as a monomer for green polyurethanes and other biopolymers . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic, therapeutic, or any other consumer use.

Properties

CAS No.

162337-82-8

Molecular Formula

C7H8O3

Molecular Weight

140.14 g/mol

IUPAC Name

2-(2-hydroxyethyl)furan-3-carbaldehyde

InChI

InChI=1S/C7H8O3/c8-3-1-7-6(5-9)2-4-10-7/h2,4-5,8H,1,3H2

InChI Key

ZQXAMECFZAFWQD-UHFFFAOYSA-N

SMILES

C1=COC(=C1C=O)CCO

Canonical SMILES

C1=COC(=C1C=O)CCO

Synonyms

3-Furancarboxaldehyde, 2-(2-hydroxyethyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(2-Hydroxyethyl)furan-3-carbaldehyde with four structurally related furan derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position/Group Key Properties
This compound C₇H₈O₃ 140.14 3-carbaldehyde, 2-hydroxyethyl Hydrophilic (polar -OH group); forms hydrogen bonds; moderate solubility in polar solvents
5-(Methoxymethyl)furan-2-carbaldehyde C₇H₈O₃ 140.14 2-carbaldehyde, 5-methoxymethyl Lipophilic (ether group); lower water solubility compared to hydroxyethyl analog
5-(Thiophen-3-yl)furan-2-carbaldehyde C₉H₆O₂S 178.21 2-carbaldehyde, 5-thiophen-3-yl Sulfur atom enhances electron delocalization; potential for redox reactivity
2-(Furan-2-yl)-1H-indole-3-carbaldehyde C₁₃H₉NO₂ 211.22 3-carbaldehyde, 2-furan-2-yl (fused indole) Extended aromatic system (indole-furan); UV absorption shifts; possible bioactivity

Key Observations:

  • Hydrophilicity : The hydroxyethyl group in the target compound increases polarity compared to the methoxymethyl analog, which is more lipophilic due to its ether substituent .
  • Aromaticity : The indole-furan hybrid compound exhibits extended π-conjugation, likely influencing binding interactions in biological systems .

Q & A

Q. Optimization Tips :

  • Catalyst Selection : Use palladium or copper catalysts for efficient coupling reactions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing intermediates .
  • Temperature Control : Maintain 60–80°C to balance reactivity and side-product formation .

Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Look for aldehyde proton signals at δ 9.5–10.0 ppm and hydroxyethyl protons (δ 3.5–4.0 ppm for -CH₂OH). Coupling patterns distinguish furan ring protons (δ 6.5–7.5 ppm) .
    • ¹³C NMR : Aldehyde carbons appear at δ 190–200 ppm; furan carbons resonate at δ 110–150 ppm .
  • IR Spectroscopy : Confirm aldehyde (C=O stretch at ~1700 cm⁻¹) and hydroxyl (-OH stretch at ~3300 cm⁻¹) groups .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₇H₈O₃) with <5 ppm error .

Q. Advanced Validation :

  • X-ray Crystallography : Resolve ambiguous stereochemistry or confirm regioselectivity in crystalline derivatives .

Advanced: How can contradictory NMR data for this compound be resolved?

Answer:
Conflicts in NMR assignments may arise from:

  • Tautomerism : The aldehyde group may exist in equilibrium with hydrate forms in protic solvents. Use deuterated DMSO or CDCl₃ to suppress this .
  • Dynamic Effects : Rotameric interconversion of the hydroxyethyl group can broaden signals. Perform variable-temperature NMR (e.g., 25°C to -40°C) to slow dynamics .
  • Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., furan-3-carbaldehyde derivatives) to identify consistent shifts .

Advanced: What mechanistic insights govern the reactivity of the aldehyde group in this compound?

Answer:
The aldehyde group participates in:

  • Nucleophilic Additions : Reacts with amines (e.g., reductive amination) or Grignard reagents to form secondary alcohols or imines. Catalytic systems like NaBH₄ or Pd/H₂ are effective .
  • Oxidation/Reduction :
    • Oxidation : Converts to carboxylic acid derivatives using KMnO₄ or Jones reagent (risk of furan ring degradation) .
    • Reduction : NaBH₄ reduces the aldehyde to a primary alcohol without affecting the furan ring .
  • Electrophilic Aromatic Substitution : The electron-rich furan ring directs electrophiles (e.g., nitration, halogenation) to specific positions, altering bioactivity .

Advanced: How do structural modifications of this compound impact its biological activity?

Answer:

  • Hydroxyethyl Group : Enhances solubility and hydrogen-bonding capacity, critical for protein interactions. Methylation of the hydroxyl group reduces polarity, altering membrane permeability .
  • Aldehyde Functionalization : Converting to oximes or hydrazones can modulate toxicity while retaining bioactivity (e.g., antimicrobial properties) .
  • Comparative Studies : Analogues like 5-hydroxymethylfurfural (5-HMF) show antioxidant activity, suggesting similar potential for this compound .

Advanced: What strategies mitigate side reactions during the synthesis of this compound?

Answer:

  • Protection/Deprotection : Temporarily protect the aldehyde group (e.g., as an acetal) during hydroxyethyl introduction to prevent undesired cross-reactions .
  • Purification Techniques : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate pure product from by-products (e.g., diastereomers) .
  • Kinetic Control : Optimize reaction time to favor intermediate formation before side reactions dominate (e.g., monitor via TLC) .

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